molecular formula C11H19NO3 B12912516 5-Isoxazolecarboxylic acid, 3-(2-ethylbutyl)-4,5-dihydro-, methyl ester CAS No. 162218-89-5

5-Isoxazolecarboxylic acid, 3-(2-ethylbutyl)-4,5-dihydro-, methyl ester

Cat. No.: B12912516
CAS No.: 162218-89-5
M. Wt: 213.27 g/mol
InChI Key: RGAPEYHVABYTAM-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate is an organic compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an α,β-unsaturated nitrile with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The oxidation of Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.

    Substitution: Substitution reactions can produce a variety of derivatives, including amides, esters, and thioethers.

Scientific Research Applications

Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-ethylbutyl)-4,5-dihydro-2H-pyran-2-yl-butyl benzoate
  • 2-(8-butyl-3-ethyl-3,4,4a,5,6,8a-hexahydro-2H-chromen-6-yl)-ethyl benzoate

Uniqueness

Methyl 3-(2-ethylbutyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

162218-89-5

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 3-(2-ethylbutyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H19NO3/c1-4-8(5-2)6-9-7-10(15-12-9)11(13)14-3/h8,10H,4-7H2,1-3H3

InChI Key

RGAPEYHVABYTAM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=NOC(C1)C(=O)OC

Origin of Product

United States

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